Evogliptin Tartrate is a synthetic small molecule classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the management of type 2 diabetes mellitus. Its chemical structure features a piperazinone ring and a trifluorophenyl group, which are crucial for its interaction with the DPP-4 enzyme. The compound is known by its IUPAC name: (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one, and has a molecular formula of C₁₉H₂₆F₃N₃O₃ .
Evogliptin tartrate is being investigated for its potential to inhibit the enzyme DPP-4. DPP-4 plays a role in regulating blood sugar levels. Inhibiting this enzyme may increase the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release, leading to improved blood sugar control [, ].
Studies on rats with induced inflammatory pain have shown that Evogliptin (tartrate) may help reduce inflammation and pain. The research suggests it might work by:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines and thiols for substitution reactions. The major products from these reactions can lead to various derivatives that may have distinct pharmacological properties .
The primary biological activity of Evogliptin Tartrate is its inhibition of DPP-4, which enhances the secretion of glucagon-like peptide 1 (GLP-1). This action improves insulin release and glucose tolerance, making it effective in managing blood glucose levels in type 2 diabetes patients. Additionally, studies indicate that Evogliptin Tartrate may exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .
The synthesis of Evogliptin Tartrate involves multiple steps:
Evogliptin Tartrate is primarily used in managing type 2 diabetes mellitus. Its ability to enhance insulin secretion and improve glucose tolerance makes it a valuable therapeutic agent. Additionally, ongoing research explores its potential applications in treating inflammatory conditions due to its anti-inflammatory properties .
Studies indicate that Evogliptin Tartrate may interact with other medications, potentially increasing the risk or severity of hypoglycemia when combined with certain antihypertensives like Amlodipine. Other interactions may involve drugs that affect glucose metabolism, necessitating careful monitoring when co-administered .
Evogliptin Tartrate belongs to a class of DPP-4 inhibitors that includes several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Structure Features | Unique Aspects |
---|---|---|
Sitagliptin | Contains a cyclopropyl group | First DPP-4 inhibitor approved for diabetes |
Saxagliptin | Features a bicyclic structure | Has dual inhibition properties |
Linagliptin | Contains a unique aniline moiety | Does not require renal dose adjustment |
Alogliptin | Contains a pyrimidine ring | Has fewer drug-drug interactions |
Evogliptin Tartrate | Piperazinone ring with trifluorophenyl group | Exhibits significant anti-inflammatory effects |
Evogliptin Tartrate's unique structural features and dual role in managing diabetes and inflammation set it apart from other DPP-4 inhibitors .